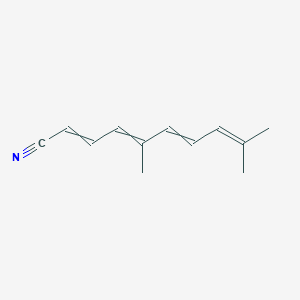
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated and substituted with phenyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one can be synthesized through a multi-component reaction involving an aldehyde, malononitrile, aniline, and an allenoate. The reaction is typically carried out in ethanol under an argon atmosphere. Triethylamine is used as a base, and the reaction mixture is stirred at room temperature for 12 hours. The product is then purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to fully saturated pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Fully saturated pyridine rings.
Substitution: Phenyl-substituted pyridine derivatives.
科学研究应用
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1,4-Diphenyl-1,4-dihydropyridine: Lacks the carbonyl group at the 2-position.
3,4-Dihydro-2H-pyran: A related heterocyclic compound with an oxygen atom in the ring.
Pyridine: The fully unsaturated parent compound of dihydropyridines.
Uniqueness
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one is unique due to the presence of both phenyl groups and the carbonyl group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
属性
CAS 编号 |
91462-38-3 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC 名称 |
1,4-diphenyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C17H15NO/c19-17-13-15(14-7-3-1-4-8-14)11-12-18(17)16-9-5-2-6-10-16/h1-12,15H,13H2 |
InChI 键 |
PGJJRPWXWWNBOS-UHFFFAOYSA-N |
规范 SMILES |
C1C(C=CN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)


![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)



![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)



